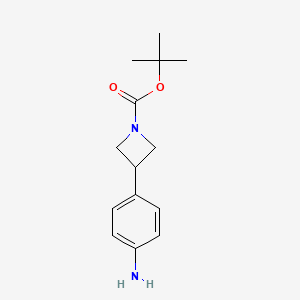

Tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate

概要

説明

Tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate is a chemical compound with the molecular formula C14H20N2O2 . It is an impurity of niraparib, a novel oral poly (ADP-ribose) polymerase (PARP) inhibitor effective in BRCA-1 and -2 mutant tumors .

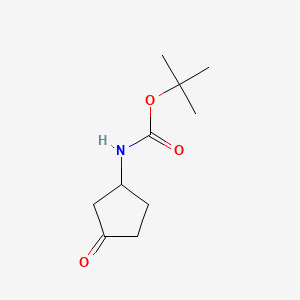

Molecular Structure Analysis

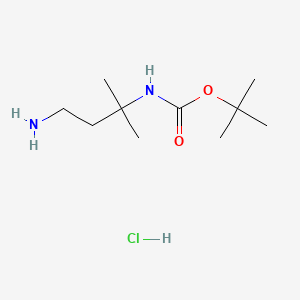

The molecular structure of this compound consists of a tert-butyl group attached to a carboxylate group, which is connected to an azetidine ring. The azetidine ring is further substituted with a 4-aminophenyl group .Physical And Chemical Properties Analysis

This compound has a molecular weight of 248.32 . Further physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources.科学的研究の応用

Sajjadi and Lubell (2008) explored the synthesis of enantiopure 3-substituted azetidine-2-carboxylic acids, designed as tools for studying the influence of conformation on peptide activity (Sajjadi & Lubell, 2008).

Ji, Wojtas, and Lopchuk (2018) reported on the gram-scale synthesis of protected 3-haloazetidines, which are valuable building blocks in medicinal chemistry and were used to prepare various azetidine-3-carboxylic acid derivatives (Ji, Wojtas, & Lopchuk, 2018).

Meyers et al. (2009) described the synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, an intermediate for novel compounds complementing piperidine ring systems (Meyers et al., 2009).

Tayama, Nishio, and Kobayashi (2018) investigated the base-promoted diastereoselective α-alkylation of borane N-((S)-1'-phenylethyl)azetidine-2-carboxylic acid ester complexes, enabling the production of optically active α-substituted azetidine-2-carboxylic acid esters (Tayama, Nishio, & Kobayashi, 2018).

Doraswamy and Ramana (2013) synthesized substituted phenyl azetidines as potential antimicrobial agents, demonstrating the pharmaceutical applications of these compounds (Doraswamy & Ramana, 2013).

Yadav and Sriramurthy (2005) explored the use of 2-tert-butyldiphenylsilylmethyl-substituted aziridine and azetidine in cycloaddition reactions, indicating their use in complex organic syntheses (Yadav & Sriramurthy, 2005).

Schutkowski, Mrestani-Klaus, and Neubert (2009) prepared tert-butyloxycarbonyl amino acid 4-nitroanilides, including N-alkylated amino acids and azetidine-2-carboxylic acid, for peptide research (Schutkowski, Mrestani-Klaus, & Neubert, 2009).

作用機序

Mode of Action

The mode of action of Tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate is currently unknown due to the lack of specific information available

Pharmacokinetics

The compound’s molecular weight (24832 g/mol ) suggests that it may have favorable absorption and distribution characteristics.

Safety and Hazards

将来の方向性

特性

IUPAC Name |

tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)16-8-11(9-16)10-4-6-12(15)7-5-10/h4-7,11H,8-9,15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCLKFXTWLPMSFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60719121 | |

| Record name | tert-Butyl 3-(4-aminophenyl)azetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60719121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

916421-36-8 | |

| Record name | tert-Butyl 3-(4-aminophenyl)azetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60719121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

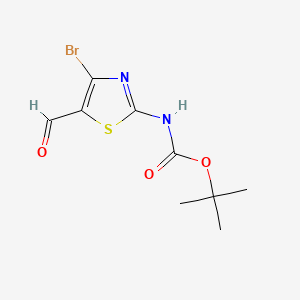

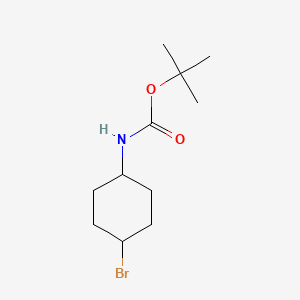

Synthesis routes and methods I

Procedure details

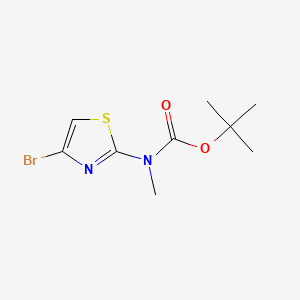

Synthesis routes and methods II

Procedure details

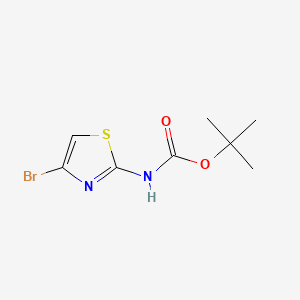

Synthesis routes and methods III

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

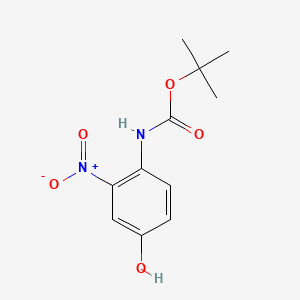

![tert-Butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate](/img/structure/B592134.png)